3-Nitrotetrazolium blue chloride

Vue d'ensemble

Description

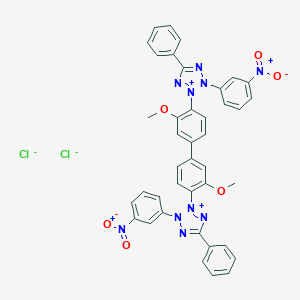

3-Nitrotetrazolium blue chloride, also known as nitro blue tetrazolium chloride, is a chemical compound with the molecular formula C40H30Cl2N10O6. It is widely used in biochemical and clinical research due to its ability to act as a redox indicator. This compound is particularly known for its role in detecting the production of reactive oxygen species in cells, making it a valuable tool in various diagnostic assays .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitrotetrazolium blue chloride typically involves the reaction of tetrazolium salts with nitrobenzene derivatives. One common method includes the condensation of 2,2’-bis(4-nitrophenyl)-5,5’-diphenyl-3,3’-(3,3’-dimethoxy-4,4’-diphenylene)ditetrazolium chloride with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures. The process often includes steps such as crystallization, filtration, and drying to ensure the final product meets the required specifications for research and diagnostic applications .

Analyse Des Réactions Chimiques

Types of Reactions

3-Nitrotetrazolium blue chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the reduction of this compound is diformazan, a dark blue compound that precipitates out of solution .

Applications De Recherche Scientifique

3-Nitrotetrazolium blue chloride has a wide range of applications in scientific research:

Biochemistry: Used as a redox indicator in various enzymatic assays to detect the presence of reactive oxygen species.

Histology: Employed for staining tissue sections to visualize cellular structures and enzyme activities.

Clinical Diagnostics: Utilized in diagnostic tests for conditions such as chronic granulomatous disease, where it helps assess the ability of phagocytes to produce reactive oxygen species.

Molecular Biology: Applied in western blotting and other techniques to detect specific proteins and nucleic acids.

Mécanisme D'action

The mechanism of action of 3-nitrotetrazolium blue chloride involves its reduction to diformazan in the presence of reactive oxygen species. This reduction is facilitated by enzymes such as NADPH oxidase, which transfer electrons to the compound, resulting in the formation of the dark blue diformazan precipitate. This reaction is used to measure the oxidative capacity of cells and tissues .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2’-bis(4-Nitrophenyl)-5,5’-diphenyl-3,3’-(3,3’-dimethoxy-4,4’-diphenylene)ditetrazolium chloride

- 3,3’-Dimethoxy-4,4’-biphenylene bis(2-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)

Uniqueness

3-Nitrotetrazolium blue chloride is unique due to its high sensitivity and specificity as a redox indicator. Its ability to form a distinct dark blue diformazan precipitate upon reduction makes it particularly useful in detecting reactive oxygen species and assessing cellular oxidative capacity .

Activité Biologique

3-Nitrotetrazolium blue chloride (NBT) is a chemical compound widely utilized in biological research, particularly in the fields of immunology and cell biology. Its primary application lies in the detection of alkaline phosphatase activity and the assessment of cellular redox states. This article delves into the biological activity of NBT, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 817.65 g/mol

- CAS Number : 298-83-9

NBT acts as an electron acceptor in various biochemical assays. It is reduced to a blue formazan product in the presence of reactive oxygen species (ROS), particularly superoxide anions. This reduction is crucial for detecting oxidative stress and cellular viability:

Applications in Biological Research

- Detection of Alkaline Phosphatase :

- Assessment of Cellular Viability :

- Oxidative Stress Measurement :

Table 1: Summary of Key Studies Involving NBT

Case Study: Chronic Granulomatous Disease (CGD)

In a pivotal study on CGD, researchers employed NBT assays to assess the phagocytic function of neutrophils from patients with NADPH oxidase defects. The study found that neutrophils from CGD patients exhibited significantly lower NBT reduction compared to healthy controls, indicating impaired ROS production and thus compromised bacterial killing ability .

Propriétés

IUPAC Name |

2-[2-methoxy-4-[3-methoxy-4-[3-(3-nitrophenyl)-5-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-3-(3-nitrophenyl)-5-phenyltetrazol-2-ium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H30N10O6.2ClH/c1-55-37-23-29(19-21-35(37)47-43-39(27-11-5-3-6-12-27)41-45(47)31-15-9-17-33(25-31)49(51)52)30-20-22-36(38(24-30)56-2)48-44-40(28-13-7-4-8-14-28)42-46(48)32-16-10-18-34(26-32)50(53)54;;/h3-26H,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQIZYUDGJIPRV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC(=CC=C7)[N+](=O)[O-])C8=CC=CC=C8.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H30Cl2N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38184-50-8 | |

| Record name | Nitroblue tetrazolium chloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038184508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.